- Synthesis and crystallization method of N-acetoacetyl aniline-series compound, China, , ,
Cas no 92-15-9 (o-Acetoacetanisidide)
o-Acetoacetanisidide structure
o-Acetoacetanisidide Properties
Names and Identifiers
-
- N-(2-Methoxyphenyl)-3-oxobutanamide
- AAOA
- ortho-acetoacetanisidide
- Acetoacetanisidide
- o-acetoacetanisidide
- acetoacetyl-o-anisidine
- Acetoacetic-o-anisidide
- AcetoAcet-O-Anisilide
- Acetoacet-O-Anisidine
- 2-methoxyacetoacetanilide
- Acetoacetyl-o-acetanisidine
- Acetoacet-o-anisidide
- o-Acetoacetaniside
- 1-acetoacetylamino-2-methoxybenzene
- 1-AdaMantanecarbonyl chloride
- 2'-acetoacetanisidide
- 2-acetoacetylamino-anisol
- 2'-methoxyacetoacetanilide
- Acetacet-O-anisidine
- acetoacetamino-2-methoxybenzene
- Acetoacet-o-anisidin
- aceto-acetyl-amino-2-methoxy-benzene
- o-Acetoacetanisidine
- N-Acetoacetyl-o-anisidine
- N-Acetoacetyl-2-methoxyaniline
- Acetoacetyl-o-anisidide
- o-Methoxyacetoacetanilide
- 2-Acetoacetylaminoanisole
- o-Anisidine, acetoactyl-
- Butanamide, N-(2-methoxyphenyl)-3-oxo-
- Acetoacetyl-o-aniside
- Acetoacetic acid o-anisidide
- o-Anisidine, acetoacetyl-
- N
- N-(2-Methoxyphenyl)-3-oxobutanamide (ACI)
- o-Acetoacetanisidide (6CI, 7CI, 8CI)
- 2-(Acetoacetylamino)anisole
- 2′-Methoxyacetoacetanilide
- Acetoacet-2-anisidide
- Acetoacetic acid 2-anisidide
- Acetoacetic acid 2-methoxyanilide
- Acetoaceto-o-anisidide
- N-(2-Methoxyphenyl)acetoacetamide
- NSC 7563
- Acetoacet-O- Anilide
- NS00008374
- EINECS 202-131-0
- 92-15-9
- WLN: 1V1VMR BO1
- Acetoacet-o-anisidin [Czech]
- SR-01000203739
- Tox21_201280
- UNII-6VBR220ROM
- 6VBR220ROM
- CAS-92-15-9
- AKOS000120109
- AS-15272
- EN300-17429
- Q27265584
- DTXCID306558
- 2-Methoxyanilid kyseliny acetoctove
- W-100295
- EC 202-131-0
- CHEMBL1873009
- D78239
- BRN 1459707
- NSC7563
- KYYRTDXOHQYZPO-UHFFFAOYSA-
- NCGC00257148-01
- SCHEMBL54737
- DB-057292
- A1306
- Z56931787
- NCGC00164212-02
- Acetoacetyl-o-anisine
- CS-W015272
- MFCD00008781
- InChI=1/C11H13NO3/c1-8(13)7-11(14)12-9-5-3-4-6-10(9)15-2/h3-6H,7H2,1-2H3,(H,12,14)
- DTXSID9026558
- N-(2-Methoxyphenyl)-3-oxobutanamide #
- AB00079700-01
- Tox21_303221
- o-Acetoacetaniside;N-(2-methoxyphenyl)-3-oxobutanamide
- STK398095
- AI3-04822
- SR-01000203739-1
- NCGC00164212-01
- NCGC00258832-01
- NSC-7563
- 2-Methoxyanilid kyseliny acetoctove [Czech]
- F3189-0142
- N-(2-Methoxy-phenyl)-3-oxo-butyramide
- +Expand
-
- MFCD00008781
- KYYRTDXOHQYZPO-UHFFFAOYSA-N
- 1S/C11H13NO3/c1-8(13)7-11(14)12-9-5-3-4-6-10(9)15-2/h3-6H,7H2,1-2H3,(H,12,14)
- O=C(CC(C)=O)NC1C(OC)=CC=CC=1
Computed Properties
- 207.09000
- 1
- 3
- 4
- 207.089543
- 15
- 240
- 0
- 0
- 0
- 0
- 0
- 1
- 1.5
- 8
- 0
- 55.4
Experimental Properties
- 1.68580
- 55.40000
- 1.5100 (estimate)
- 372.9°C at 760 mmHg
- 85.0 to 87.0 deg-C
- 157 C
- Powder
- Soluble in ethanol, chloroform and benzene, slightly soluble in diethyl ether.
- 1.1320
o-Acetoacetanisidide Price
o-Acetoacetanisidide Synthesis
Synthetic Circuit 1
Synthetic Circuit 2
Synthetic Circuit 3
Synthetic Circuit 4
Synthetic Circuit 5
Synthetic Circuit 6
Reaction Conditions
1.1 Solvents: Toluene ; overnight, 120 °C
Reference
- Preparation of novel 2-quinolinones (analogs) as antibacterial agents, pharmaceuticals containing them (and conventional quinolones) for prevention and/or treatment of infectious diseases, World Intellectual Property Organization, , ,
Synthetic Circuit 7
Synthetic Circuit 8
Synthetic Circuit 9
Reaction Conditions
1.1 Catalysts: Potassium tert-butoxide ; 2 h, 120 °C
Reference
- Discovery and Optimization of Novel, Selective Histone Methyltransferase SET7 Inhibitors by Pharmacophore- and Docking-Based Virtual ScreeningJournal of Medicinal Chemistry, 2015, 58(20), 8166-8181,
Synthetic Circuit 10
Synthetic Circuit 11
Reaction Conditions
1.1 Solvents: Water ; 1.5 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
- An efficient green protocol for the preparation of acetoacetamides and application of the methodology to a one-pot synthesis of Biginelli dihydropyrimidines. Expansion of dihydropyrimidine topological chemical spaceRSC Advances, 2015, 5(87), 70915-70928,
Synthetic Circuit 12
Synthetic Circuit 13
Reaction Conditions
1.1 Catalysts: Formic acid Solvents: Acetic acid ; 20 h, 70 °C
Reference
- Diaryl-Substituted Polyethers with Acetoacetanilide Fragment in the Synthesis of Dihydropyrimidine-Containing Podands*Chemistry of Heterocyclic Compounds (New York, 2014, 50(7), 998-1004,
Synthetic Circuit 14
Synthetic Circuit 15
Synthetic Circuit 16
Synthetic Circuit 17
Synthetic Circuit 18
Synthetic Circuit 19
Synthetic Circuit 20
o-Acetoacetanisidide Raw materials
- methyl 3-oxobutanoate
- Ethyl acetoacetate
- 2,2,6-Trimethyl-4H-1,3-dioxin-4-one
- N-(2-methylphenyl)-3-oxobutanamide
o-Acetoacetanisidide Preparation Products
o-Acetoacetanisidide Suppliers
Hubei Baidu Chemistry Co.,Ltd.
Audited Supplier
(CAS:92-15-9)
PENG XING
18871490324
1400878899@qq.com
SHANG HAI LI CHEN SHANG MAO Co., Ltd.
Audited Supplier
(CAS:92-15-9)
XU NV SHI
15221998634
1986399151@qq.com
HU BEI NUO NA Technology Co., Ltd.
Audited Supplier
(CAS:92-15-9)
SHAO JING LI
17386138556
service@nornachem.com
Nantong Reform Petro-chemical Co.,Ltd
Audited Supplier
(CAS:92-15-9)
CAO HAI YAN
19952847550
2143087160@qq.com
JIANG SU RUN FENG HE CHENG Technology Co., Ltd.
Audited Supplier
(CAS:92-15-9)
CAI JING LI
18662931390
507167383@qq.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:92-15-9)
TANG SI LEI
15026964105
2881489226@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier
(CAS:92-15-9)
A LA DING
anhua.mao@aladdin-e.com
o-Acetoacetanisidide Related Literature
-
1. Chemistry of acetoacetanilide and derivatives with zero-and di-valent platinum and palladium complexes; crystal structure of the four-membered ring palladalactam complex [Pd{CH(COMe)C(O)NPh}(bipy)](bipy = 2,2′-bipyridyl)William Henderson,John Fawcett,Raymond D. W. Kemmitt,Clive Proctor,David R. Russell J. Chem. Soc. Dalton Trans. 1994 3085
-
2. Synthesis and structural characterization of titanium and zirconium complexes containing half-salen ligands as catalysts for polymerization reactionsMrinmay Mandal,Uwe Monkowius,Debashis Chakraborty New J. Chem. 2016 40 9824
-
Linan Guo,Yahui Wang,Meng Yan,Xinxin Li,Xinyao Jiang,Manman Wang,Qian Wang,Xuesheng Wang,Yulan Hao Anal. Methods 2022 14 3094
-
4. 242. 2-Anilinolepidine derivativesO. G. Backeberg J. Chem. Soc. 1933 1031
-
Leena Mandal,Shuvankar Mandal,Sasankasekhar Mohanta New J. Chem. 2017 41 4689
-
Fernando H. S. Gama,Rodrigo O. M. A. de Souza,Simon J. Garden RSC Adv. 2015 5 70915
-
José S. Casas,María V. Casta?o,María S. García-Tasende,Enrique Rodríguez-Castellón,Agustín Sánchez,Luisa M. Sanjuán,José Sordo Dalton Trans. 2004 2019
-
Leena Mandal,Shuvankar Mandal,Sasankasekhar Mohanta New J. Chem. 2017 41 4689
-
Jun Fu,Hongxu Zhang,Shu Liu,Jiajie Wu,Yuying Zhang,Yang Gao,Fengrui Song,Yuhua Qin,Xiuli Hu,Zhongying Liu Food Funct. 2021 12 8932
-
Bo-Ye Liu,Ke-Xue Zhu,Wei Peng,Xiao-Na Guo,Hui-Ming Zhou RSC Adv. 2016 6 27659
Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:92-15-9)o-Acetoacetaniside
99.9%
200kg
discuss personally